2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
Overview
Description
RG-4733, also known as RO4929097, is a gamma secretase inhibitor. Gamma secretase is an enzyme complex that plays a crucial role in the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. RG-4733 has been studied primarily for its potential as an anti-cancer drug, targeting various forms of cancer by inhibiting the Notch signaling pathway .
Mechanism of Action
Target of Action
RO4929097, also known as RG-4733 or KK8645V7LE, is primarily a gamma-secretase inhibitor . Gamma-secretase is an intramembrane protease that plays a crucial role in various cellular processes, including the regulation of the Notch signaling pathway .
Mode of Action
RO4929097 interacts with gamma-secretase, inhibiting its activity . This inhibition leads to a blockade of the Notch signaling pathway . Notch signaling is a cell communication system that is essential for cell differentiation, proliferation, and apoptosis . By inhibiting gamma-secretase, RO4929097 prevents the cleavage and activation of Notch receptors, thereby inhibiting Notch signaling .
Biochemical Pathways
The primary biochemical pathway affected by RO4929097 is the Notch signaling pathway . Notch signaling is upregulated in many forms of cancer, and its inhibition can lead to the suppression of tumor growth .
Pharmacokinetics
It is known that ro4929097 has high oral bioavailability , which suggests that it is well-absorbed in the gastrointestinal tract and can reach systemic circulation effectively.
Result of Action
The inhibition of Notch signaling by RO4929097 can lead to various molecular and cellular effects. It can induce changes in cell phenotype, suppress tumor growth, and potentially lead to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
RG-4733 plays a significant role in biochemical reactions by inhibiting γ-secretase . This interaction with γ-secretase leads to the blockade of Notch signaling in tumor cells .
Cellular Effects
The effects of RG-4733 on various types of cells and cellular processes are primarily through its influence on cell signaling pathways. By inhibiting γ-secretase, RG-4733 blocks Notch signaling, which can have a profound impact on gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of RG-4733 involves binding interactions with γ-secretase, leading to its inhibition . This inhibition results in the blockade of Notch signaling, which can lead to changes in gene expression .
Metabolic Pathways
The metabolic pathways that RG-4733 is involved in are primarily related to its role as a γ-secretase inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RG-4733 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of RG-4733 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
RG-4733 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a tool compound to study gamma secretase and Notch signaling pathways.
Biology: Investigated for its effects on cell differentiation, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
DAPT: Another gamma secretase inhibitor with a different chemical structure.
LY-411575: A potent gamma secretase inhibitor used in various research studies.
Semagacestat: Initially developed for Alzheimer’s disease but later studied for cancer applications.
Uniqueness of RG-4733
RG-4733 is unique due to its specific structure and high potency in inhibiting gamma secretase. It has shown promising results in preclinical and clinical studies, particularly in targeting cancers with upregulated Notch signaling. Its ability to selectively inhibit gamma secretase while minimizing off-target effects makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPLJFIFUQPSJR-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233833 | |
Record name | N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847925-91-1 | |
Record name | Ro 4929097 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847925-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 4929097 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847925911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-4733 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RG-4733 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8645V7LE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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